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Compound of Interest

Compound Name: 2-(4-Methylphenoxy)benzaldehyde

cat. No.: B101624

An In-depth Technical Guide to 2-(4-Methylphenoxy)benzaldehyde

Introduction

2-(4-Methylphenoxy)benzaldehyde is an aromatic organic compound that incorporates both
an aldehyde functional group and a diaryl ether linkage. Its structure, comprising a
benzaldehyde moiety substituted with a p-tolyloxy group at the ortho position, makes it a
valuable intermediate in various fields of chemical synthesis. This guide provides a
comprehensive technical overview of its chemical identity, properties, synthesis, spectroscopic
characterization, and potential applications, tailored for researchers in chemistry and drug
development.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of 2-(4-
Methylphenoxy)benzaldehyde are summarized below.

Table 2.1: Chemical Identifiers
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Identifier Value Citation
2-(4-

IUPAC Name methylphenoxy)benzaldeh  [1]
yde

2-(p-Tolyloxy)benzaldehyde, 2-

4-
Synonyms ( [1][2]
methylphenoxy)benzenecarbal
dehyde
CAS Number 19434-35-6 [11[2]
Molecular Formula C14H1202 [1][2]
Molecular Weight 212.24 g/mol [1]

VPSRCJIKQVYKILL-
InChl Key [1]
UHFFFAOYSA-N

| SMILES | CC1=CC=C(C=C1)0OC2=CC=CC=C2C=0 |[1] |

Table 2.2: Physicochemical Properties

Property Value Citation

] Not specified; likely solid
Physical Form .
or oil at room temperature.

) Commercially available up to
Purity [3]
95%

| Storage Conditions | Inert atmosphere, 2-8°C |[4] |

Synthesis and Experimental Protocols

The synthesis of diaryl ethers such as 2-(4-Methylphenoxy)benzaldehyde is commonly
achieved via nucleophilic aromatic substitution, most notably the Ullmann condensation. This
reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a
copper catalyst and a base.
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General Synthesis Pathway: Ullmann Condensation

The logical workflow for the synthesis involves the reaction of 2-chlorobenzaldehyde with p-

cresol.

Reactants

2-Chlorobenzaldehyde

Reaction Conditions

Copper Catalyst (e.g., Cul) Base (e.g., K2COs) Solvent (e.g., DMF, Pyridine) Heat (120-160 °C)

Process
A4

-

> N
»| Ullmann Condensation |

@queous Workup & ExtractiorD

Column Chromatography

Product

2-(4-Methylphenoxy)benzaldehyde

Click to download full resolution via product page

Caption: General workflow for the Ullmann synthesis of 2-(4-Methylphenoxy)benzaldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Ullmann condensation

methodologies.
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e Assembly: To a dry round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 2-chlorobenzaldehyde (1.0 eq), p-cresol (1.1 eq), potassium carbonate
(K2COs3, 2.0 eq), and copper(l) iodide (Cul, 0.1 eq).

e Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-
Dimethylformamide (DMF) or pyridine, under an inert atmosphere (e.g., nitrogen or argon).

¢ Reaction: Heat the reaction mixture to 120-160 °C and maintain for 12-24 hours. Monitor the
reaction progress using Thin Layer Chromatography (TLC).

o Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Dilute
the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate or
dichloromethane).

« Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0a4), and concentrate under reduced pressure. Purify the crude product by flash
column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic
techniques. The following sections detail the protocols for analysis and the expected data.

Experimental Protocols for Spectroscopy

e Nuclear Magnetic Resonance (NMR): *H and 13C NMR spectra are recorded on a 400 MHz
spectrometer. A sample (10-20 mg) is dissolved in deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

 Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The analysis can be performed on a thin film of the sample on a salt
plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

e Mass Spectrometry (MS): Mass spectral data is acquired using a Gas Chromatography-
Mass Spectrometry (GC-MS) system. A dilute solution of the sample is injected into the GC,
which is equipped with a standard capillary column for separation before ionization and
detection.
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Spectroscopic Analysis Data Output
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Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.

Summary of Spectroscopic Data

The following tables summarize the expected spectral data for 2-(4-
Methylphenoxy)benzaldehyde based on characteristic values for its functional groups.

Table 4.1: Predicted *H NMR Data (400 MHz, CDCIs)

Chemical Shift Lo . . L
Multiplicity Integration Assignment Citation
(5, ppm)
10.0 Singlet (s) 1H Aldehyde (- [5][6]
~10. inglet (s
- CHO)
] Aromatic protons
~7.0-8.0 Multiplet (m) 8H [5][6]

(Ar-H)

| ~2.3 | Singlet (s) | 3H | Methyl (-CHs3) |[5] |

Table 4.2: Predicted *3*C NMR Data (101 MHz, CDCls)
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Chemical Shift (6, ppm) Assignment Citation
~190 - 200 Aldehyde Carbonyl (C=0) [7]
Aromatic & Ether Carbons (Ar-
~115 - 160 [7]
C, Ar-0)

| ~20 - 25 | Methyl Carbon (-CHs) | |

Table 4.3: Predicted IR Spectroscopy Data

Wavenumber

Intensity Assignment Citation
(cm™)
. C-H Stretch
~2830, ~2730 Medium [51[7]
(Aldehyde)
C=0 Stretch
~1700 Strong ] [7]
(Aromatic Aldehyde)
C=C Stretch
~1600, ~1500 Strong )
(Aromatic)

| ~1250 | Strong | C-O Stretch (Aryl Ether) | |

Table 4.4: Predicted Mass Spectrometry Data

m/z Value Assignment

212 [M]* (Molecular lon)
211 [M-H]*

183 [M-CHOJ*

| 91 | [C7H7]* (Tropylium ion) |

Chemical Reactivity and Potential Applications
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The reactivity of 2-(4-Methylphenoxy)benzaldehyde is dominated by its aldehyde group,
making it a versatile precursor for more complex molecules.

e As a Synthetic Intermediate: It serves as a building block in organic synthesis. The aldehyde
can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in various
carbon-carbon bond-forming reactions.[8]

¢ In Medicinal Chemistry: Benzaldehyde derivatives are known to exhibit a wide range of
biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[9]
This compound could be used to synthesize novel Schiff bases or other heterocyclic
compounds for screening as potential therapeutic agents.[10]
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Caption: Key reaction pathways for 2-(4-Methylphenoxy)benzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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